STAT3-IN-13r
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
STAT3-IN-13r is a novel inhibitor of STAT3, targeting SH2 domain.
Scientific Research Applications
Role in Cancer Therapy and Molecular Targeting
STAT3-IN-13r is implicated in various research areas, particularly in cancer therapy. STAT3, the target of STAT3-IN-13r, is a transcription factor pivotal in cellular processes like cell growth and apoptosis. Its deregulation is associated with malignancies such as breast, head, neck, prostate, pancreatic, ovarian, and brain cancers, and melanoma. Targeting STAT3 activation is promising for inhibiting tumor growth and metastasis without affecting normal cells, suggesting its potential as a molecular target for cancer therapy. Extensive clinical research is directed towards finding anti-STAT3 agents with high single-agent activity, indicating the significance of STAT3 as a molecular target in cancer treatment (Santoni et al., 2015).
STAT3's Multifaceted Role and Therapeutic Potential
STAT3's role extends beyond transcriptional regulation. It is intricately linked with cellular metabolism regulation, both transcriptionally and non-transcriptionally. This multifaceted nature of STAT3 makes it a complex yet intriguing target for therapeutic interventions. The profound implications of STAT3 in regulating cellular metabolism highlight the potential consequences and considerations for therapeutic approaches, especially those currently under clinical experimentation (Demaria, Camporeale, & Poli, 2014).
Inhibitory Approaches and Therapeutic Potential
Several approaches are being investigated to inhibit STAT3, such as modulating upstream regulators, regulating RNA, and targeting STAT3 protein at different domains. The focus on small molecule STAT3 inhibitors has been the most explored, with both preclinical and clinical studies underway. This highlights the potential of STAT3 inhibitors as a cancer treatment, promising broad clinical impact (Wang, Crowe, Goldstein, & Yang, 2012).
STAT3 in Sepsis Management
STAT3 also plays a significant role in managing sepsis, a life-threatening organ dysfunction due to dysregulated host responses to infection. As a converging point for multiple inflammatory response pathways, targeting STAT3 in sepsis treatment shows promising therapeutic application. This implies the potential of STAT3 as a future biomarker and therapeutic target for sepsis, shedding light on its multifunctional nature and significance in different therapeutic areas (Lei et al., 2021).
Direct Inhibitors of STAT3
Extensive research on STAT3 has led to the identification of numerous direct inhibitors targeting different STAT3 domains, showcasing a strong interest in this target. The challenge lies in effectively targeting STAT3, given its intricate involvement in multiple cancer aspects. The large number of identified direct STAT3 inhibitors signifies the continuous efforts and advancements in understanding and targeting this complex molecule for cancer therapy (Gelain, Mori, Meneghetti, & Villa, 2019).
properties
Product Name |
STAT3-IN-13r |
---|---|
Molecular Formula |
C27H30F2N2O2 |
Molecular Weight |
452.5458 |
IUPAC Name |
3,5-Bis-(4-fluoro-benzylidene)-4-oxo-cyclohexanecarboxylic acid (2-diethylamino-ethyl)-amide |
InChI |
InChI=1S/C27H30F2N2O2/c1-3-31(4-2)14-13-30-27(33)23-17-21(15-19-5-9-24(28)10-6-19)26(32)22(18-23)16-20-7-11-25(29)12-8-20/h5-12,15-16,23H,3-4,13-14,17-18H2,1-2H3,(H,30,33)/b21-15-,22-16- |
InChI Key |
UYYOYSFFWXAVCM-BMJUYKDLSA-N |
SMILES |
O=C(C1C/C(C(/C(C1)=C\C2=CC=C(F)C=C2)=O)=C/C3=CC=C(F)C=C3)NCCN(CC)CC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
STAT3-IN-13r |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.